molecular formula C12H16O3 B017481 (S)-Ethyl 2-hydroxy-4-phenylbutanoate CAS No. 125639-64-7

(S)-Ethyl 2-hydroxy-4-phenylbutanoate

Cat. No.: B017481
CAS No.: 125639-64-7
M. Wt: 208.25 g/mol
InChI Key: ZJYKSSGYDPNKQS-NSHDSACASA-N
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Description

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is an organic compound with the molecular formula C12H16O3 It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it optically active

Biochemical Analysis

Biochemical Properties

The compound (S)-Ethyl 2-hydroxy-4-phenylbutanoate has been found to interact with a specific esterase of B. subtilis strain RRL BB1 . This esterase enantioselectively hydrolyzes racemic 2-hydroxy-4-phenylbutanoate to yield the (S)-enantiomer . This interaction is crucial as it serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .

Cellular Effects

The exact cellular effects of this compound are not fully understood yet. The compound’s interaction with the esterase of B. subtilis strain RRL BB1 suggests that it may influence enzyme activity and thus, cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the esterase of B. subtilis strain RRL BB1 . The compound is hydrolyzed by the esterase to yield the (S)-enantiomer, which then serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .

Metabolic Pathways

The metabolic pathways involving this compound are not fully understood. Its interaction with the esterase of B. subtilis strain RRL BB1 suggests that it may be involved in the metabolic pathway leading to the synthesis of inhibitors of angiotensin-converting enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-hydroxy-4-phenylbutanoate can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding α-ketoester. This can be done using either chemical or biochemical methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale enantioselective hydrogenation processes. The choice between heterogeneous and homogeneous catalysis depends on factors such as cost, availability of catalysts, and desired optical purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-hydroxy-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming the corresponding ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-phenylbutanoate.

    Reduction: Formation of 2-hydroxy-4-phenylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Ethyl 2-hydroxy-4-phenylbutanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    ®-Ethyl 2-hydroxy-4-phenylbutanoate: The enantiomer of (S)-Ethyl 2-hydroxy-4-phenylbutanoate, which has different optical activity and potentially different biological activity.

    2-Hydroxy-4-phenylbutanoic acid: The corresponding acid form, which lacks the ethyl ester group.

    2-Amino-4-phenylbutanoic acid: A related compound with an amino group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other related compounds. Its use as a precursor in the synthesis of ACE inhibitors highlights its importance in medicinal chemistry .

Properties

IUPAC Name

ethyl (2S)-2-hydroxy-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKSSGYDPNKQS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450893
Record name (S)-Ethyl 2-hydroxy-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125639-64-7
Record name Ethyl 2-hydroxy-4-phenylbutyrate, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125639647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Ethyl 2-hydroxy-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-(S)-2-hydroxy-4-phenylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2828BZ7CJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 3 L three-neck, round-bottom flask equipped with a mechanical stirrer, an electrode connected to a pH control unit and an addition tube connected to a peristaltic pump, was charged with 450 ml of deionized water, 50 ml of 0.05M aqueous phosphate buffer (pH 7.0) and 52.0 g of racemic ethyl 2-hydroxy-4-phenylbutanoate. The mixture was stirred for several minutes to make certain that the pH remained constant at 7.0. Then, 0.67 g (20,000 units) of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added and the hydrolysis was allowed to proceed at pH 7.0 and room temperature, with stirring. The pH was kept constant by adding 1.0N aqueous sodium hydroxide solution via the peristaltic pump, which was activated by the pH control unit. The reaction was discontinued at 50% conversion when 125 ml of 1.0N aqueous sodium hydroxide solution had been added (at the 24 hour mark). The reaction mixture was then extracted with 3 portions of 200 ml (600 ml total) of diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed at 45° C. under 70 mm Hg of vacuum, to provide 25.3 g of ethyl (2R)-2-hydroxy-4-phenylbutanoate (48.5% yield; 97% of theory), which was 91% enantiomerically pure (α)D25 -7.8° (c 1.0, EtOH). The aqueous layer was acidified to pH 2 with 3N hydrochloric acid and extracted with 3×200 ml of diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed at 45° C. and 70 mm Hg to give 20.8 g of (2S)-2-hydroxy-4-phenylbutanoic acid (46% yield; 92% of theory), which was 90.8% enantiomerically pure. (α)D25 +7.6° (c 1.0, EtOH), m.p. 109°-110° C.
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Synthesis routes and methods II

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: ethyl-4-phenyl-2-oxobutyrate (substrate): 0.352 g (1.7 mmol); solvent: 10 ml of toluene/methanol (1:1); hydrogen: 50 bar, temperature: 50° C.; reaction time: 19 hours. The conversion is 100%, ee: 44% (R).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Ethyl 2-hydroxy-4-phenylbutanoate
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Q & A

Q1: What is the significance of (S)-Ethyl 2-hydroxy-4-phenylbutanoate's stereochemistry?

A1: The research article focuses on the production of the S enantiomer of Ethyl 2-hydroxy-4-phenylbutanoate. Enantiomers are molecules that are mirror images of each other and are non-superimposable. This specific three-dimensional arrangement is critical in biological systems as different enantiomers of the same molecule can exhibit drastically different pharmacological activities. [] The development of efficient methods for the synthesis of single enantiomers like this compound is therefore of high importance in fields like pharmaceutical and fine chemical production. []

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